1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride typically involves the reaction of 1-phenylsulfonyl-1H-pyrrole with sulfonyl chloride derivatives . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nitrogen nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include nitrogen nucleophiles, bases like triethylamine, and solvents such as methanol . Major products formed from these reactions are typically sulfonamide derivatives and other substituted pyrrole compounds .
Scientific Research Applications
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride involves its reactivity with nucleophiles, particularly nitrogen nucleophiles, to form sulfonamide derivatives . The sulfonyl chloride group is highly reactive and facilitates the formation of strong covalent bonds with nucleophiles, leading to the desired products . The molecular targets and pathways involved are primarily related to its role as a chemical reagent in organic synthesis.
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-(Phenylsulfonyl)pyrrole: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-(p-Tolylsulfonyl)pyrrole: Contains a tolyl group instead of a phenyl group, which may affect its reactivity and the properties of its derivatives.
1-(2-Aminophenyl)pyrrole:
The uniqueness of this compound lies in its dual sulfonyl groups, which provide distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S2/c11-17(13,14)10-6-7-12(8-10)18(15,16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPBODIXJSKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663068 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881406-26-4 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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